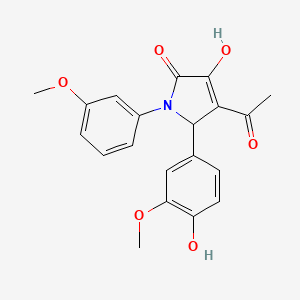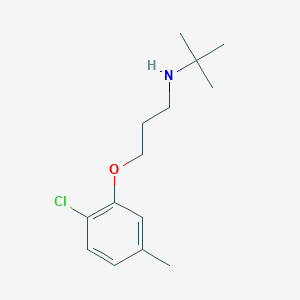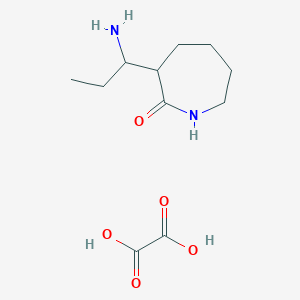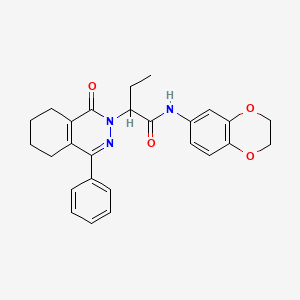![molecular formula C20H33NO2 B4983272 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist that has been shown to have beneficial effects on metabolism, endurance, and muscle growth.
Mecanismo De Acción
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide works by activating the PPARδ receptor, which plays a key role in regulating metabolism and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function and increased endurance.
Biochemical and Physiological Effects:
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase endurance and improve muscle growth, as well as improve lipid metabolism and insulin sensitivity. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been extensively studied and its effects are well-characterized. However, there are also some limitations to using 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. In addition, there is limited information on the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Direcciones Futuras
There are a number of future directions for research on 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide. One area of interest is the potential use of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease. Another area of interest is the development of new PPARδ receptor agonists with improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide and its potential risks and benefits.
Métodos De Síntesis
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with tert-butyl bromoacetate to produce 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 1,4-butanediamine to produce 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Aplicaciones Científicas De Investigación
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been extensively studied for its potential applications in various fields. It has been shown to have beneficial effects on metabolism, endurance, and muscle growth. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been investigated for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
Propiedades
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVNHIWMFQUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)N)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)

![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)

![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)
